

Sulfo-Cyanine5.5 Amine: A Deep Dive into its Mechanism and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cyanine5.5 amine**

Cat. No.: **B15551967**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine is a highly hydrophilic, far-red fluorescent dye integral to a multitude of applications in biological and biomedical research, including *in vivo* imaging.^{[1][2]} ^[3] Its core mechanism of action lies in its ability to form stable covalent bonds with target molecules, thereby acting as a robust fluorescent label for visualization and tracking. This technical guide provides an in-depth exploration of its mechanism, experimental protocols, and key data.

Core Mechanism of Action

Sulfo-Cyanine5.5 amine is a member of the cyanine dye family, characterized by two nitrogen atoms linked by a polymethine bridge.^[4] The presence of four sulfonate groups imparts high water solubility, making it particularly suitable for labeling biological macromolecules in aqueous environments without the need for organic co-solvents.^{[1][3]}

The primary functional group of **Sulfo-Cyanine5.5 amine** is an aliphatic primary amine.^[2] This amine group serves as a reactive handle for conjugation to various electrophilic groups on target molecules, such as activated esters (e.g., N-hydroxysuccinimidyl esters or NHS esters), epoxides, and isothiocyanates.^{[1][2][3]} The formation of a stable covalent bond, typically an amide linkage when reacting with an NHS ester, ensures that the fluorescent properties of the dye are permanently associated with the molecule of interest. A relatively long linker separates the amine group from the fluorophore, which helps to minimize potential steric hindrance during conjugation.^{[1][3]}

Once conjugated, the Sulfo-Cyanine5.5 moiety absorbs light in the far-red region of the spectrum and subsequently emits fluorescence in the near-infrared (NIR) range.[\[5\]](#) This spectral profile is highly advantageous for biological applications as it minimizes background autofluorescence from endogenous molecules, allowing for high-contrast imaging and deep tissue penetration in *in vivo* studies.[\[5\]](#)

Physicochemical and Spectral Properties

The quantitative characteristics of **Sulfo-Cyanine5.5 amine** are critical for its effective use in experimental design. The table below summarizes its key properties.

Property	Value	Reference
Maximum Excitation Wavelength	~673-675 nm	[5]
Maximum Emission Wavelength	~691-694 nm	[5]
Molar Extinction Coefficient	~235,000 M ⁻¹ cm ⁻¹	
Stokes Shift	~19 nm	[5]
Molecular Weight	1079.42 g/mol	
Solubility	Good in water, DMF, and DMSO	

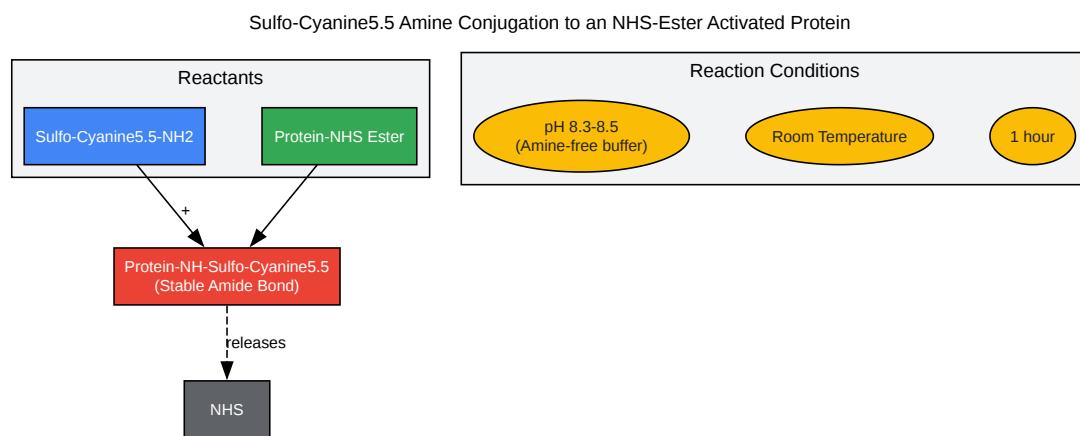
Experimental Protocols

The utility of **Sulfo-Cyanine5.5 amine** is realized through its conjugation to biomolecules. Below is a detailed, representative protocol for labeling a protein that has been activated with an NHS ester.

Protocol: Conjugation of Sulfo-Cyanine5.5 Amine to an NHS-Ester Activated Protein

Materials:

- **Sulfo-Cyanine5.5 amine**
- NHS-ester activated protein of interest
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[6] Crucially, this buffer must be free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[4][6]
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography, Sephadex G-25)[7]
- Phosphate-buffered saline (PBS), pH 7.2-7.4 for purification

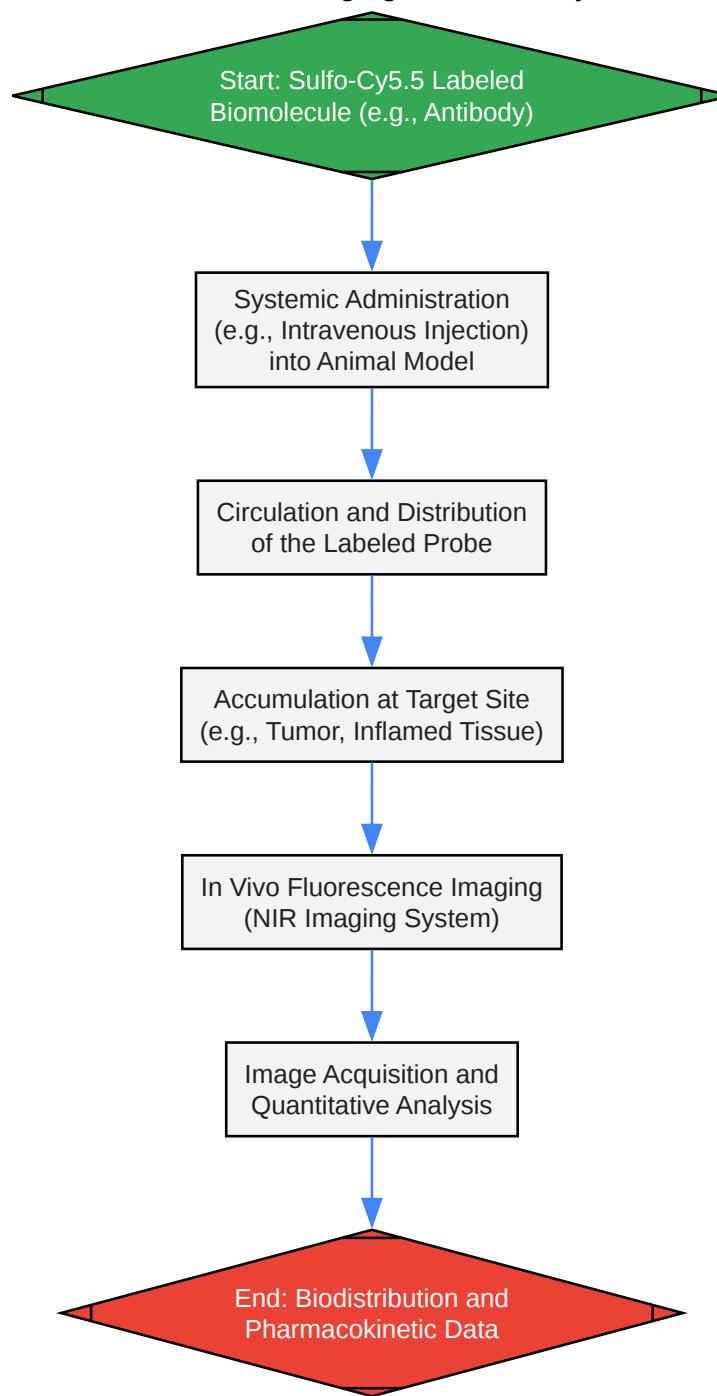

Procedure:

- Protein Preparation:
 - Dissolve or buffer exchange the NHS-ester activated protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL.[6] For optimal labeling, a concentration of at least 2 mg/mL is recommended.[8]
 - If the protein solution contains any primary amine contaminants, it must be purified by dialysis or desalting against PBS prior to buffer exchange into the reaction buffer.[7]
- Dye Preparation:
 - Immediately before use, prepare a 10 mg/mL stock solution of **Sulfo-Cyanine5.5 amine** in anhydrous DMF or DMSO.[6] Vortex briefly to ensure the dye is fully dissolved.[6] Reactive dyes are not stable for long periods in solution.[9]
- Labeling Reaction:
 - A starting point for optimization is a molar ratio of dye to protein between 5:1 and 20:1.[6]
 - While gently stirring the protein solution, slowly add the calculated volume of the **Sulfo-Cyanine5.5 amine** stock solution.[6][8]

- Incubate the reaction for 1 hour at room temperature, protected from light.[8] For some applications, longer incubation times may be necessary, and the reaction can be performed at 4°C for a longer duration to minimize potential protein aggregation.[6]
- Purification of the Conjugate:
 - Following the incubation, the unreacted, free dye must be removed from the labeled protein.
 - This is typically achieved using a size-exclusion chromatography column (e.g., Sephadex G-25).[7]
 - Equilibrate the column with PBS (pH 7.2-7.4).
 - Apply the reaction mixture to the column and elute with PBS. The first colored fraction to elute will be the dye-protein conjugate, while the free dye will elute later.
 - Collect the fractions containing the labeled protein.
- Determination of Degree of Labeling (DOL):
 - The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~675 nm).
 - The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
- Storage:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, the addition of a cryoprotectant like glycerol to a final concentration of 50% and storage at -20°C is recommended.[10] The addition of stabilizers such as 0.1% bovine serum albumin (BSA) and a preservative like sodium azide can also prevent denaturation and microbial growth.[10]

Visualizations

Conjugation Chemistry



[Click to download full resolution via product page](#)

Caption: Covalent bond formation between Sulfo-Cy5.5 amine and an NHS-ester activated protein.

Experimental Workflow: In Vivo Imaging

General Workflow for In Vivo Imaging with Sulfo-Cy5.5 Labeled Probes

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. biotium.com [biotium.com]
- To cite this document: BenchChem. [Sulfo-Cyanine5.5 Amine: A Deep Dive into its Mechanism and Application]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15551967#sulfo-cyanine5-5-amine-mechanism-of-action>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com